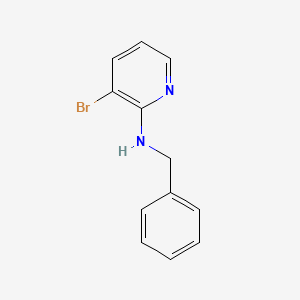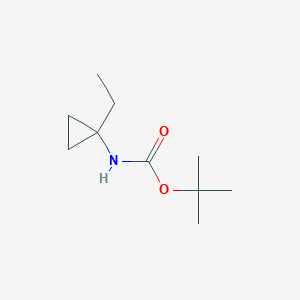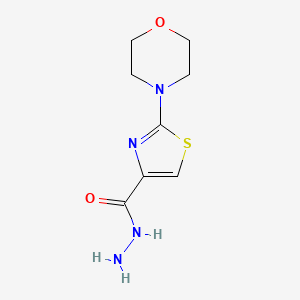![molecular formula C18H17NO3S3 B2446253 3-acétyl-N-(2-{[2,3'-bithiophène]-5-yl}éthyl)benzène-1-sulfonamide CAS No. 2097902-20-8](/img/structure/B2446253.png)
3-acétyl-N-(2-{[2,3'-bithiophène]-5-yl}éthyl)benzène-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-acetyl-N-(2-{[2,3'-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C18H17NO3S3 and its molecular weight is 391.52. The purity is usually 95%.
BenchChem offers high-quality 3-acetyl-N-(2-{[2,3'-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-acetyl-N-(2-{[2,3'-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Médecine
La structure unique de ce composé offre des possibilités d'exploration de diverses applications en médecine. Par exemple, des composés similaires ont été associés à diverses activités biologiques telles que antivirales, antibactériennes, antimicrobiennes, anticoagulantes, anti-inflammatoires, anticancéreuses, anticonvulsivantes, antioxydantes, antifongiques et anti-VIH .
Science des matériaux
Le composé pourrait également être utilisé en science des matériaux. Les dérivés de la coumarine, qui ont une structure similaire, sont utilisés comme agents de blanchiment optique . Ils peuvent également être utilisés comme photosensibilisateurs .
Synthèse de nouveaux composés
Le composé pourrait être utilisé comme élément constitutif dans la synthèse de nouveaux composés. Par exemple, il pourrait être utilisé pour synthétiser de nouveaux dérivés de la coumarine .
Études d'activité antibactérienne
Une étude a montré que des composés similaires ont été utilisés dans des études d'activité antibactérienne . Ces composés ont été utilisés pour synthétiser de nouveaux complexes de cobalt (II), qui ont montré une activité antibactérienne modérée contre certaines souches de bactéries .
Mécanisme D'action
Target of Action
The primary targets of sulfonamides, such as 3-acetyl-N-(2-{[2,3’-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide, are enzymes involved in the synthesis of folic acid, specifically dihydropteroate synthetase . Folic acid is essential for the synthesis of nucleic acids in bacteria, making it a crucial component for bacterial growth and reproduction .
Mode of Action
Sulfonamides act as competitive inhibitors of dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and bind to the enzyme’s active site, preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, leading to a halt in bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria . This disruption prevents the formation of tetrahydrofolic acid, a coenzyme required for the synthesis of purines and pyrimidines, which are essential components of DNA . The downstream effect is a halt in DNA synthesis and, consequently, bacterial growth .
Pharmacokinetics
They are primarily excreted unchanged in the urine .
Result of Action
The result of the action of 3-acetyl-N-(2-{[2,3’-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, the compound prevents the bacteria from producing essential components of their DNA, halting their growth and reproduction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of sulfonamides. The overall incidence of adverse drug reactions to sulfonamide allergy is approximately 3–8%, close to that seen for penicillin . A key determinant feature of this allergic response involves substitution at the N4 arylamine group position .
Propriétés
IUPAC Name |
3-acetyl-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S3/c1-13(20)14-3-2-4-17(11-14)25(21,22)19-9-7-16-5-6-18(24-16)15-8-10-23-12-15/h2-6,8,10-12,19H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUYEESFJSCWML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl (2-oxo-2-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)amino)ethyl)carbamate](/img/structure/B2446174.png)




![2-Chloro-N-(pyridin-3-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2446180.png)


![Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2446186.png)
![Methyl 3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/no-structure.png)
![4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]phenyl 4-methylbenzoate](/img/structure/B2446190.png)

![1-((3R,10S,13S,17S)-3-Hydroxy-3-(methoxymethyl)-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)ethanone](/img/structure/B2446193.png)
